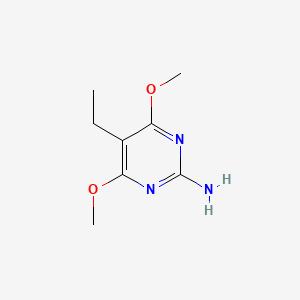
5-Ethyl-4,6-dimethoxypyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4,6-dimethoxypyrimidin-2-amine is an organic compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol It is a derivative of pyrimidine, characterized by the presence of ethyl and methoxy groups at the 5th and 4th, 6th positions, respectively, and an amino group at the 2nd position
Méthodes De Préparation
The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4,6-dihydroxypyrimidine (ADH) from guanidine nitrate and diethyl malonate.
Methylation: ADH is then methylated using dimethyl carbonate (DMC) in the presence of potassium carbonate and a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB).
Cyclization: The intermediate product undergoes cyclization to form this compound.
Industrial production methods focus on optimizing reaction conditions to improve yield and reduce environmental impact. For example, using DMC as a methylating agent is preferred over traditional toxic reagents like haloalkane and dimethyl sulfate due to its non-toxic and environmentally friendly nature .
Analyse Des Réactions Chimiques
5-Ethyl-4,6-dimethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Under appropriate conditions, the methoxy groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Ethyl-4,6-dimethoxypyrimidin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may interfere with nucleic acid synthesis by mimicking natural nucleotides, leading to the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
5-Ethyl-4,6-dimethoxypyrimidin-2-amine can be compared with other similar compounds such as:
2-Amino-4,6-dimethoxypyrimidine: This compound lacks the ethyl group at the 5th position, making it less hydrophobic and potentially altering its biological activity.
5-Chloro-4,6-dimethoxypyrimidin-2-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
5-ethyl-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-6(12-2)10-8(9)11-7(5)13-3/h4H2,1-3H3,(H2,9,10,11) |
Clé InChI |
WJUMOAPVZYHKEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(N=C1OC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)

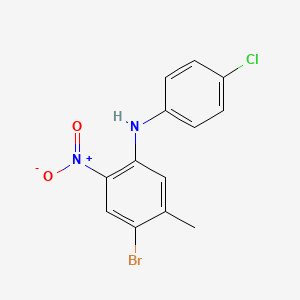
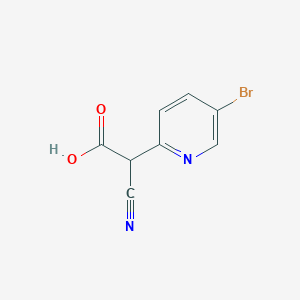

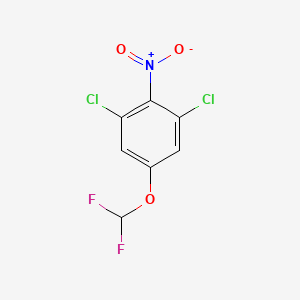
![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
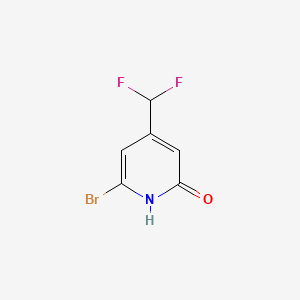

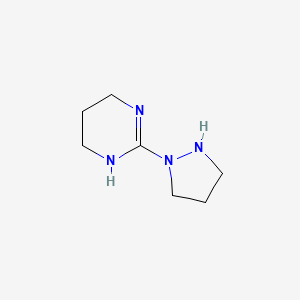
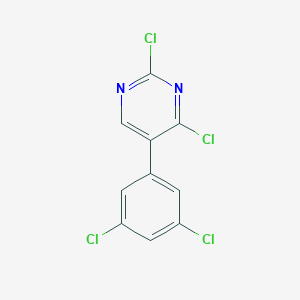
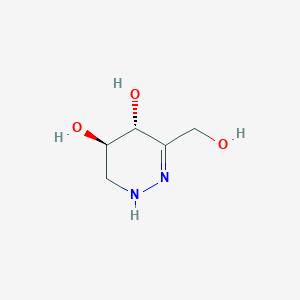
![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)

